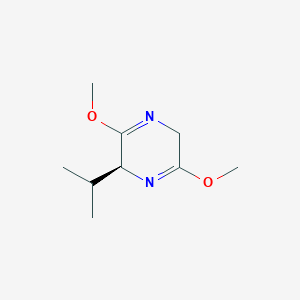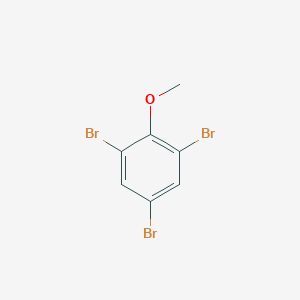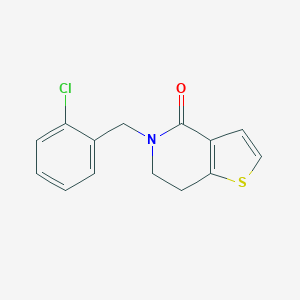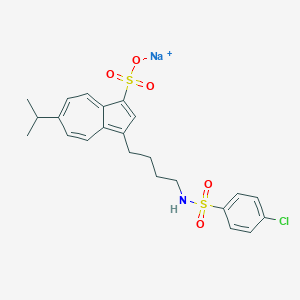
6-Isopropyl-3-(4-(4-chlorobenzenesulfonylamino)butyl)azulene-1-sulfonic acid sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Isopropyl-3-(4-(4-chlorobenzenesulfonylamino)butyl)azulene-1-sulfonic acid sodium salt, commonly referred to as Compound X, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Compound X is not fully understood. However, studies have shown that Compound X inhibits the activity of certain enzymes and proteins involved in inflammation and cancer progression. Compound X has also been shown to bind to proteins in a specific manner, which makes it a useful tool for studying protein-ligand interactions.
Biochemische Und Physiologische Effekte
Studies have shown that Compound X has anti-inflammatory and anti-cancer properties. In vitro studies have shown that Compound X inhibits the activity of certain enzymes and proteins involved in inflammation and cancer progression. In vivo studies have shown that Compound X reduces inflammation and tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Compound X is its versatility. It can be used in various fields, including medicinal chemistry, biochemistry, and materials science. Another advantage is its specificity. Compound X binds to proteins in a specific manner, which makes it a useful tool for studying protein-ligand interactions. However, one of the limitations of Compound X is its cost. The synthesis method is complex and requires expensive reagents, which makes it difficult to produce large quantities of Compound X.
Zukünftige Richtungen
There are several future directions for research on Compound X. One direction is to further investigate its potential as an anti-inflammatory and anti-cancer agent. Another direction is to explore its potential applications in materials science, such as in the fabrication of organic light-emitting diodes. Additionally, further studies are needed to fully understand the mechanism of action of Compound X and its binding interactions with proteins. Finally, efforts should be made to develop more cost-effective synthesis methods for Compound X to enable its widespread use in research.
Conclusion:
Compound X is a versatile chemical compound that has potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. Its anti-inflammatory and anti-cancer properties make it a promising candidate for further research. While the cost of synthesis is a limitation, efforts should be made to develop more cost-effective methods to enable its widespread use in research. Overall, Compound X is a valuable tool for studying protein-ligand interactions and has the potential to make significant contributions to various fields of research.
Synthesemethoden
Compound X is synthesized through a multi-step process that involves the reaction of 6-isopropyl-3-(4-bromobutyl)azulene-1-sulfonic acid with 4-chlorobenzenesulfonyl chloride in the presence of a base. The resulting intermediate is then treated with sodium hydroxide to obtain the final product, Compound X.
Wissenschaftliche Forschungsanwendungen
Compound X has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, Compound X has shown promising results as an anti-inflammatory agent and a potential treatment for cancer. In biochemistry, Compound X has been used as a probe to study protein-ligand interactions. In materials science, Compound X has been used as a dye in the fabrication of organic light-emitting diodes.
Eigenschaften
CAS-Nummer |
129648-96-0 |
|---|---|
Produktname |
6-Isopropyl-3-(4-(4-chlorobenzenesulfonylamino)butyl)azulene-1-sulfonic acid sodium salt |
Molekularformel |
C23H25ClNNaO5S2 |
Molekulargewicht |
518 g/mol |
IUPAC-Name |
sodium;3-[4-[(4-chlorophenyl)sulfonylamino]butyl]-6-propan-2-ylazulene-1-sulfonate |
InChI |
InChI=1S/C23H26ClNO5S2.Na/c1-16(2)17-6-12-21-18(15-23(32(28,29)30)22(21)13-7-17)5-3-4-14-25-31(26,27)20-10-8-19(24)9-11-20;/h6-13,15-16,25H,3-5,14H2,1-2H3,(H,28,29,30);/q;+1/p-1 |
InChI-Schlüssel |
QIBQVFYOTMPEIP-UHFFFAOYSA-M |
Isomerische SMILES |
CC(C)C1=CC=C2C(=C(C=C2S(=O)(=O)[O-])CCCCNS(=O)(=O)C3=CC=C(C=C3)Cl)C=C1.[Na+] |
SMILES |
CC(C)C1=CC=C2C(=C(C=C2S(=O)(=O)[O-])CCCCNS(=O)(=O)C3=CC=C(C=C3)Cl)C=C1.[Na+] |
Kanonische SMILES |
CC(C)C1=CC=C2C(=C(C=C2S(=O)(=O)[O-])CCCCNS(=O)(=O)C3=CC=C(C=C3)Cl)C=C1.[Na+] |
Andere CAS-Nummern |
129648-96-0 |
Synonyme |
6-isopropyl-3-(4-(4-chlorobenzenesulfonylamino)butyl)azulene-1-sulfonic acid sodium salt KT 2-962 KT-2-962 KT2 962 KT2-962 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



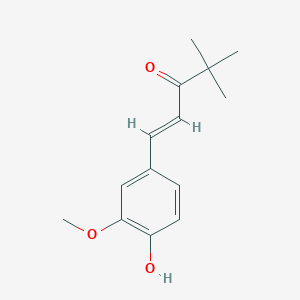
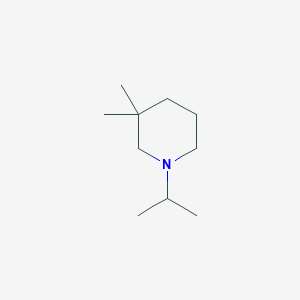
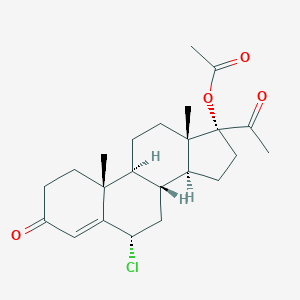
![(1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one](/img/structure/B143491.png)

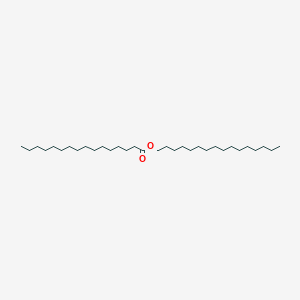
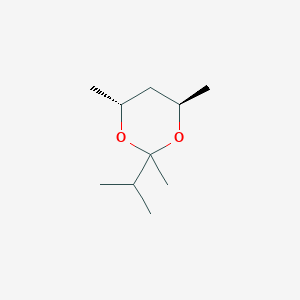



![Thieno[3,2-c]pyridine](/img/structure/B143518.png)
